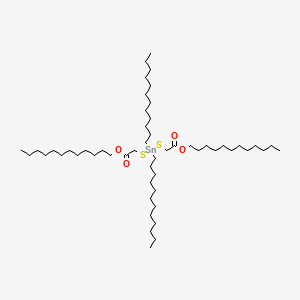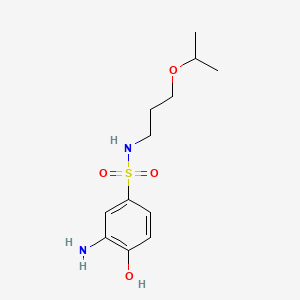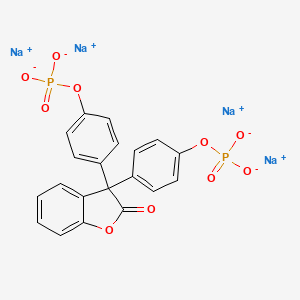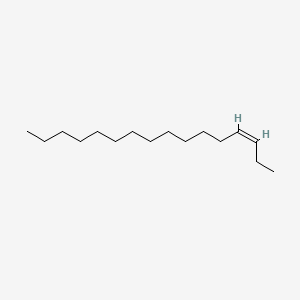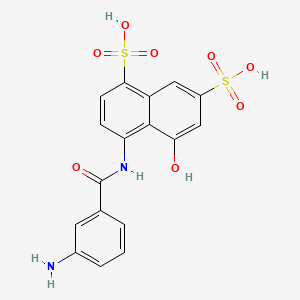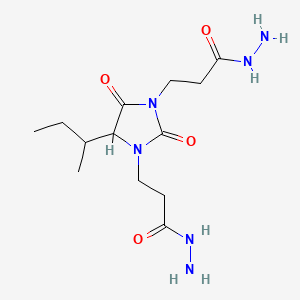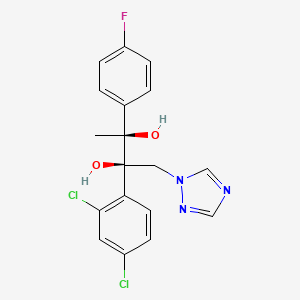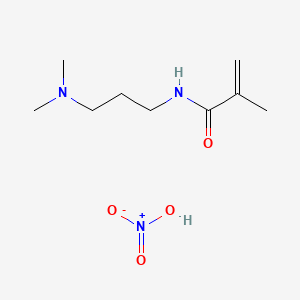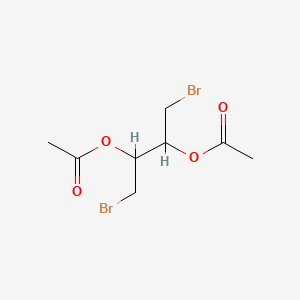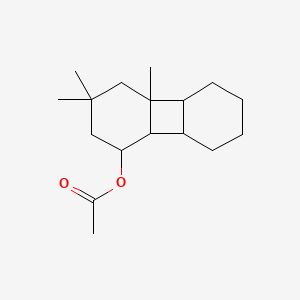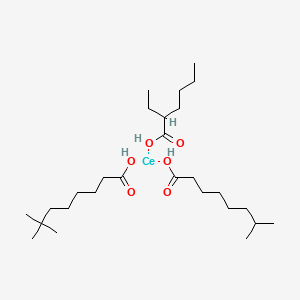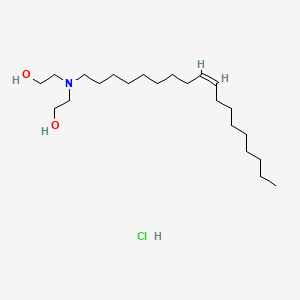
9(10H)-Acridinone, 1-amino-10-ethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9(10H)-Acridinone, 1-amino-10-ethyl- is a heterocyclic organic compound that belongs to the acridine family. Acridines are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. This particular compound is characterized by the presence of an amino group at the first position and an ethyl group at the tenth position of the acridinone structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Acridinone, 1-amino-10-ethyl- typically involves the condensation of an aminoketone compound with a pyranoindolizine compound. This reaction is followed by a ring-closing reaction to form the desired acridinone structure . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the condensation and ring-closing reactions.
Industrial Production Methods
Industrial production of 9(10H)-Acridinone, 1-amino-10-ethyl- may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
9(10H)-Acridinone, 1-amino-10-ethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The amino and ethyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted acridinone derivatives depending on the reagents used.
科学研究应用
9(10H)-Acridinone, 1-amino-10-ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 9(10H)-Acridinone, 1-amino-10-ethyl- involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. This property makes it a potential candidate for anticancer therapy, as it can inhibit the proliferation of cancer cells.
相似化合物的比较
Similar Compounds
Acridine: The parent compound of the acridinone family.
9(10H)-Acridinone: Lacks the amino and ethyl groups present in 9(10H)-Acridinone, 1-amino-10-ethyl-.
1-Aminoacridine: Contains an amino group but lacks the ethyl group.
Uniqueness
9(10H)-Acridinone, 1-amino-10-ethyl- is unique due to the presence of both the amino and ethyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
148902-87-8 |
|---|---|
分子式 |
C15H14N2O |
分子量 |
238.28 g/mol |
IUPAC 名称 |
1-amino-10-ethylacridin-9-one |
InChI |
InChI=1S/C15H14N2O/c1-2-17-12-8-4-3-6-10(12)15(18)14-11(16)7-5-9-13(14)17/h3-9H,2,16H2,1H3 |
InChI 键 |
IBSBTXSFORYKST-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=CC=CC=C2C(=O)C3=C(C=CC=C31)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


